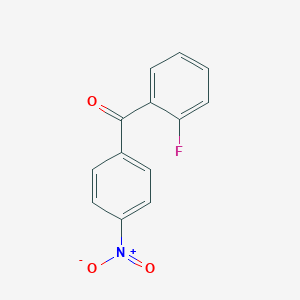

2-Fluoro-4'-nitrobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVWICCHGJHKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356610 | |

| Record name | 2-FLUORO-4'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77778-85-9 | |

| Record name | 2-FLUORO-4'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of a Multifunctional Building Block

An In-Depth Technical Guide to 2-Fluoro-4'-nitrobenzophenone (CAS: 77778-85-9)

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the molecular complexity it can unlock. This compound, registered under CAS number 77778-85-9, emerges as a distinguished building block that exemplifies these qualities. Its structure, a diaryl ketone scaffold functionalized with a strategically placed fluorine atom and a nitro group, offers a confluence of reactive sites. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a pivotal precursor in the development of complex chemical entities. For the discerning scientist, understanding the nuances of this molecule is key to leveraging its full synthetic potential.

Core Physicochemical & Structural Characteristics

This compound is a crystalline solid whose identity is defined by the unique arrangement of its constituent atoms and functional groups.[1] The core structure consists of a benzophenone skeleton, where one phenyl ring is substituted with a fluorine atom at the 2-position, and the second phenyl ring bears a nitro group at the 4'-position. This specific substitution pattern dictates its chemical behavior and physical properties.

| Property | Value | Source(s) |

| CAS Number | 77778-85-9 | [1][2] |

| Molecular Formula | C₁₃H₈FNO₃ | [2][3] |

| Molecular Weight | 245.21 g/mol | [2][4] |

| Appearance | White to pale yellow powder/crystalline solid | [1] |

| Melting Point | 115 °C | [4] |

| Boiling Point | 412.1±30.0 °C (Predicted) | [4] |

| Density | 1.335±0.06 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥97-99% | [1] |

Synthesis Pathway: The Friedel-Crafts Acylation Approach

The synthesis of substituted benzophenones frequently relies on the robust and well-established Friedel-Crafts acylation reaction. For this compound, a plausible and industrially relevant pathway involves the reaction of 2-fluorobenzoyl chloride with nitrobenzene in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

The causality behind this choice lies in the electrophilic nature of the acylation. The Lewis acid coordinates to the carbonyl oxygen of 2-fluorobenzoyl chloride, significantly increasing the electrophilicity of the carbonyl carbon. This potent electrophile then attacks the electron-rich nitrobenzene ring. The directing effect of the nitro group (a meta-director) would seemingly conflict with the desired para-substitution. However, under Friedel-Crafts conditions, the reaction can be controlled to favor the para-isomer, which is often separable from the ortho- and meta-isomers by crystallization due to differences in polarity and crystal packing. An analogous process is patented for the synthesis of the isomer 2-nitro-4'-fluorobenzophenone, highlighting the industrial viability of this methodology.[5][6]

Workflow for Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative example based on established Friedel-Crafts acylation principles.[5][6]

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add nitrobenzene (used as both reactant and solvent) and cool the vessel to 0-5 °C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous ferric chloride (FeCl₃) to the cooled nitrobenzene with stirring.

-

Acyl Chloride Addition: Add 2-fluorobenzoyl chloride dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C. The causality for slow, cooled addition is to control the exothermic reaction and prevent side-product formation.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or HPLC.

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding crushed ice, followed by dilute hydrochloric acid. This step hydrolyzes the catalyst and separates it into the aqueous phase.

-

Extraction: Transfer the mixture to a separatory funnel. If a different solvent was used, extract the product into a water-immiscible organic solvent (e.g., dichloromethane). Separate the organic layer.

-

Washing: Wash the organic layer sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to obtain pure this compound.[4]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is crucial. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the 8 distinct aromatic protons. |

| ¹³C NMR | Carbon Skeleton Confirmation | A signal for the carbonyl carbon (approx. 190-195 ppm), and distinct signals for the 12 aromatic carbons, including those directly bonded to fluorine and the nitro group. |

| FT-IR | Functional Group Identification | Strong characteristic absorption for the carbonyl (C=O) stretch (approx. 1650-1670 cm⁻¹), and strong absorptions for the C-NO₂ stretches (approx. 1520 cm⁻¹ and 1350 cm⁻¹). |

| Mass Spec. | Molecular Weight Verification | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 245.21 g/mol . |

| HPLC | Purity Assessment | A single major peak under optimized conditions, allowing for quantification of purity (e.g., >99%). |

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol is a general method and should be optimized for specific instrumentation.[7]

-

Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the synthesized sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standards to create a calibration curve. Inject the sample and determine its purity by comparing the peak area to the calibration curve.

Reactivity and Synthetic Utility

The true value of this compound lies in the distinct reactivity of its functional groups, making it a versatile synthetic intermediate.

Caption: Key reaction pathways demonstrating the synthetic utility of the title compound.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, catalytic hydrogenation). This transformation yields 4'-amino-2-fluorobenzophenone, a key precursor for pharmaceuticals, dyes, and polymers. The resulting amino group provides a nucleophilic handle for subsequent reactions like amide bond formation or diazotization.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the activating carbonyl group, is susceptible to SNAr reactions. Strong nucleophiles can displace the fluoride, enabling the introduction of various functionalities (e.g., amines, alkoxides), further diversifying the molecular scaffold.

-

Ketone Chemistry: The central carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol or conversion to an oxime, although these reactions are often secondary to the more versatile transformations of the nitro and fluoro groups.

This trifecta of reactive sites makes this compound an invaluable building block for combinatorial chemistry and the targeted synthesis of complex molecules.[8][9]

Relevance in Medicinal Chemistry and Drug Discovery

While direct therapeutic applications of this compound are not documented, its structural motifs are highly relevant in drug design, and its derivatives serve as crucial precursors.

-

Benzodiazepine Precursors: Structurally related aminobenzophenones are cornerstone intermediates in the synthesis of benzodiazepines, a class of psychoactive drugs. For instance, 2-amino-2'-fluoro-5-nitrobenzophenone is a known precursor for the potent benzodiazepine Flunitrazepam.[10][11][12] By analogy, derivatives of this compound are logical starting points for novel CNS-active agents.

-

The Role of Fluorine and Nitro Groups: The incorporation of fluorine and nitro groups into drug candidates is a well-established strategy in medicinal chemistry.[13]

-

Fluorine: Can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable electronic interactions, and increase membrane permeability.[14]

-

Nitro Group: Can act as a key hydrogen bond acceptor or be metabolically reduced in hypoxic environments (e.g., in tumors or certain bacteria) to a cytotoxic species, a strategy used in some anticancer and antimicrobial drugs.[13]

-

-

Antimicrobial Potential: The benzophenone scaffold itself has been investigated for antimicrobial properties.[15] Derivatives of this compound could be explored as potential leads in the development of new anti-infective agents.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While specific toxicological data for this compound is limited, a precautionary approach based on structurally related chemicals is necessary.[12]

GHS Hazard Information (Based on Related Compounds)

| Hazard | Classification | Precautionary Statements | Source(s) |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | P261, P264, P270, P280, P301+P317, P302+P352 | [16][17][18] |

| Skin Irritation | Causes skin irritation. | P280, P302+P352, P362+P364 | [16][19] |

| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338 | [16][19] |

| Respiratory Irrit. | May cause respiratory irritation. | P261, P271, P304+P340 | [16][19] |

Handling and Storage Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[16][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16][19]

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[16][20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][20]

-

First Aid:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[16][19]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical help.[17]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a mere collection of atoms; it is a carefully arranged molecular tool. Its value is derived from the interplay of its benzophenone core, an activatable fluoro group, and a reducible nitro moiety. This combination provides chemists with multiple, orthogonal synthetic handles to build molecular complexity efficiently. For researchers in drug discovery and materials science, this compound represents a gateway to novel structures with potentially enhanced biological or physical properties. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to incorporate this powerful building block into their research and development programs.

References

- Amfluoro. (n.d.). 77778-85-9 | this compound.

- Maleski, R. J. (2004). Process for preparing 2-nitro-4'-fluorobenzophenone. U.S.

- Maleski, R. J. (2002). A process for preparing 2-Nitro-4'-Fluorobenzophenone. Semantic Scholar.

- Fluorochem. (n.d.). This compound.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). This compound cas no.77778-85-9.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Optimizing Organic Synthesis with 2-Fluoro-4-Nitrobenzoic Acid: A Supplier's Perspective. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2'-fluoro-5-nitrobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Fluoro-2-methylamino-5-nitrobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

TradeIndia. (n.d.). 2-Amino-2-fluoro-5-nitrobenzophenone CAS 344-80-9 - High Purity & Best Price. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-fluoro-4'-nitrobenzophenone (C13H8FNO3). Retrieved from [Link]

-

PubChem. (n.d.). Fluoro-3,4-dihydroxy-5-nitrobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9) in Specialty Organic Synthesis. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-FLUORO-4'-NITROBENZOPHENONE. Retrieved from [Link]

- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

Frontiers in Microbiology. (2017). Antimicrobial and Synergistic Activity of 2,2',4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Retrieved from [Link]

-

PubMed. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Retrieved from [Link]

-

National Institutes of Health. (2021). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Retrieved from [Link]

Sources

- 1. This compound, CasNo.77778-85-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. amfluoro.com [amfluoro.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 77778-85-9 [chemicalbook.com]

- 5. US20040122260A1 - Process for preparing 2-nitro-4'-fluorobenzophenone - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 15. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 16. synquestlabs.com [synquestlabs.com]

- 17. echemi.com [echemi.com]

- 18. 2-Fluoro-4-nitrobenzaldehyde | C7H4FNO3 | CID 4562919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physicochemical properties of 2-Fluoro-4'-nitrobenzophenone

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4'-nitrobenzophenone

Introduction

This compound is a substituted aromatic ketone of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a synthetic intermediate, its value is derived from the unique interplay of its three core functional groups: a ketone carbonyl, an electron-withdrawing nitro group, and an electronegative fluorine atom. This specific arrangement of substituents on the benzophenone scaffold creates a molecule with tailored reactivity and electronic properties, making it a versatile building block for more complex molecular architectures.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core , supported by field-proven experimental protocols and an analysis of its structural characteristics. The objective is to equip the reader with the foundational knowledge required for its effective handling, characterization, and application in a research and development setting.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of scientific research. The properties and reactivity of this compound are a direct consequence of its molecular structure.

| Identifier | Value | Source |

| IUPAC Name | (2-Fluorophenyl)(4-nitrophenyl)methanone | - |

| CAS Number | 77778-85-9 | [2][3] |

| Molecular Formula | C₁₃H₈FNO₃ | [2][3] |

| Molecular Weight | 245.21 g/mol | [2][3][4] |

| Canonical SMILES | C1=CC=C(C(=C1)F)C(=O)C2=CC=C(C=C2)[O-] | - |

| InChI Key | WVVGJJXQPIOHNV-UHFFFAOYSA-N | [4] |

The structure features a central carbonyl group linking two phenyl rings. One ring is substituted with a fluorine atom at the ortho-position, while the second ring bears a nitro group at the para-position. The fluorine atom significantly influences the electronic distribution of its host ring, while the potent electron-withdrawing nitro group deactivates the other ring, creating a molecule with distinct electronic domains.[1]

Caption: Chemical structure of this compound.

Physical and Thermodynamic Properties

The physical properties dictate the compound's state, handling requirements, and appropriate solvent systems for analysis or reaction.

| Property | Value | Notes | Source |

| Appearance | Crystalline Solid | Inferred from related benzophenones. | [5][6] |

| Melting Point | 115 °C | Determined after recrystallization from ethanol. | [2] |

| Boiling Point | 412.1 ± 30.0 °C | Predicted value; indicates high thermal stability. | [2] |

| Density | 1.335 ± 0.06 g/cm³ | Predicted value. | [2] |

| Solubility | Insoluble in water. Soluble in many organic solvents (e.g., ethanol, acetone, chloroform, DMSO, DMF). | Inferred from structure and data on related compounds. | [6][7][8] |

Causality Behind Properties:

-

High Melting and Boiling Points: The rigid, planar structure of the benzophenone core, combined with strong intermolecular dipole-dipole interactions from the polar carbonyl and nitro groups, results in a high lattice energy for the crystalline solid. This necessitates significant thermal energy to overcome these forces, leading to a high melting point and a correspondingly high (though predicted) boiling point.

-

Solubility Profile: The molecule's overall nonpolar aromatic character dominates, making it insoluble in water. However, the polar ketone and nitro functionalities allow it to be readily solvated by common organic solvents, ranging from moderately polar (chloroform) to highly polar aprotic (DMSO, DMF).

Protocol 3.1: Experimental Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Trustworthiness: DSC is superior to traditional melting point apparatus as it provides a thermodynamic profile of the phase transition, not just a visual endpoint. This protocol is self-validating through the use of a certified indium standard for calibration, ensuring the accuracy of the measured onset temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified indium standard (Tₘ = 156.6 °C). The measured onset of melting for indium must be within ±0.5 °C of the certified value.

-

Sample Preparation: Accurately weigh 2-3 mg of the this compound sample into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a controlled rate of 10 °C/min under a constant nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation.

-

-

Data Analysis:

-

The melting event will be observed as an endothermic peak on the resulting thermogram (heat flow vs. temperature).

-

The melting point is reported as the onset temperature of the endotherm, which represents the temperature at which the first detectable melting occurs and is the most thermodynamically significant point.

-

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an electronic and vibrational fingerprint of the molecule, confirming its identity and purity.

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The predicted spectrum of this compound would be dominated by absorptions from the C=O, NO₂, and C-F bonds.

Expected Characteristic Absorption Bands:

-

~1665 cm⁻¹ (strong, sharp): C=O (ketone) stretching vibration. This is characteristic of diaryl ketones.[9]

-

~1525 cm⁻¹ (strong) & ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the aromatic nitro group, respectively. These two intense bands are a definitive indicator of the -NO₂ group.[10]

-

~1230 cm⁻¹ (strong): C-F stretching vibration.

-

~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.

Protocol 4.1.1: Analysis by Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Trustworthiness: ATR-FTIR requires minimal sample preparation and is non-destructive. The protocol's validity is ensured by collecting a background spectrum immediately before the sample, which digitally subtracts interfering signals from atmospheric CO₂ and H₂O.

Methodology:

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum (32 scans at a resolution of 4 cm⁻¹).

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful tool for elucidating the precise molecular structure. The key diagnostic features will be the chemical shifts of the aromatic protons and the characteristic splitting patterns (J-coupling) caused by the fluorine atom.

Expected ¹H NMR Spectrum (in CDCl₃):

-

The spectrum will show two distinct sets of aromatic protons.

-

~8.3 ppm (d, 2H): Protons on the nitro-substituted ring, appearing as a doublet. They are strongly deshielded by the adjacent electron-withdrawing nitro group.

-

~7.8 ppm (d, 2H): Protons on the nitro-substituted ring, appearing as a doublet.

-

~7.2-7.6 ppm (m, 4H): Protons on the fluorine-substituted ring. These will exhibit complex multiplet patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the fluorine will show the largest H-F coupling constant.

Expected ¹³C NMR Spectrum (in CDCl₃):

-

~194 ppm: Carbonyl carbon (C=O).

-

~160 ppm (d, J ≈ 250 Hz): The carbon directly bonded to fluorine (C-F). This peak is distinguished by its large one-bond carbon-fluorine coupling constant.

-

~115-150 ppm: Remaining aromatic carbons. Carbons ortho and meta to the fluorine atom will also exhibit smaller C-F couplings.

Synthesis and Chemical Reactivity

Understanding the synthetic origin of this compound is critical for anticipating potential impurities. A common and industrially relevant method is the Friedel-Crafts acylation.[1][11][12]

Synthetic Pathway: Friedel-Crafts Acylation

Caption: Generalized workflow for the synthesis of this compound.

Expertise on Reactivity:

-

Electrophilic Aromatic Substitution: The Friedel-Crafts acylation proceeds via an electrophilic attack on the fluorobenzene ring. The fluorine atom is an ortho-, para-directing group, meaning the primary product of this reaction is expected to be the para-substituted isomer (4-Fluoro-4'-nitrobenzophenone), with the desired 2-fluoro isomer formed as a minor product.[1] This highlights the importance of rigorous purification to isolate the correct isomer for research.

-

Handle for Further Synthesis: The nitro group is a key functional handle. It can be readily reduced to an amine (-NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up a vast array of subsequent chemical modifications, making the parent molecule a valuable precursor in multi-step syntheses.[1]

Safety, Handling, and Storage

While comprehensive toxicological data for this specific isomer is limited, information from structurally related compounds necessitates a cautious approach.[5]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[13][14] Avoid inhalation of dust and direct contact with skin and eyes.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable compound defined by its distinct physicochemical properties. Its high melting point and thermal stability are indicative of a well-ordered crystalline structure with strong intermolecular forces. Its spectroscopic signatures, particularly the expected C-F couplings in NMR and the strong N-O and C=O stretches in IR, provide clear markers for its identification and characterization. A thorough understanding of these properties, coupled with robust experimental protocols, is essential for any scientist intending to utilize this versatile intermediate in drug discovery, materials science, or other advanced research applications.

References

- Google Patents. US20040122260A1 - Process for preparing 2-nitro-4'-fluorobenzophenone.

-

Maleski Robert Joseph. A process for preparing 2-Nitro-4'-Fluorobenzophenone (2002). [Link]

-

High Purity & Best Price. 2-Amino-2-fluoro-5-nitrobenzophenone CAS 344-80-9. [Link]

-

SpectraBase. 2-FLUORO-5-NITRO-BENZOPHENONE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. Comparative FTIR spectra of benzophenone and the product of the.... [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 77778-85-9 [chemicalbook.com]

- 3. amfluoro.com [amfluoro.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]

- 7. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US20040122260A1 - Process for preparing 2-nitro-4'-fluorobenzophenone - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

synthesis of 2-Fluoro-4'-nitrobenzophenone from 2-fluorobenzoyl chloride

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4'-nitrobenzophenone

This guide provides a comprehensive overview of the synthesis of this compound, a valuable ketone intermediate in the development of pharmaceuticals and fine chemicals. The primary focus is on its preparation via the Friedel-Crafts acylation of nitrobenzene with 2-fluorobenzoyl chloride, a classic yet challenging electrophilic aromatic substitution. This document is intended for researchers and professionals in organic synthesis and drug development, offering insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for product characterization.

The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1] These ketones are pivotal precursors for a wide array of complex molecules. The reaction involves the introduction of an acyl group (R-C=O) onto an aromatic ring, proceeding through a highly electrophilic acylium ion intermediate.[2][3]

However, the scope of this reaction is significantly impacted by the nature of the substituents on the aromatic substrate. The synthesis of this compound presents a classic challenge: the acylation of nitrobenzene. The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack.[4][5][6][7] Consequently, forcing conditions and careful optimization are often required to achieve a successful reaction.[4]

Reaction Mechanism: Overcoming Electronic Deactivation

The synthesis proceeds via an electrophilic aromatic substitution mechanism. Understanding each step is critical to appreciating the experimental choices outlined in the protocol.

Step 1: Formation of the Acylium Ion The reaction is initiated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the chlorine atom of 2-fluorobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to generate a highly reactive and electrophilic 2-fluorobenzoyl acylium ion.[1][2] This ion is stabilized by resonance, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylation reactions.[3]

Step 2: Electrophilic Attack on the Aromatic Ring The electron-rich π-system of the nitrobenzene ring acts as a nucleophile, attacking the acylium ion. This step is the rate-determining stage of the reaction and is significantly slowed by the deactivating effect of the nitro group.

Step 3: Arenium Ion (Sigma Complex) Formation The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

Step 4: Restoration of Aromaticity Aromaticity is restored when the tetrachloroaluminate complex (AlCl₄⁻) abstracts a proton from the arenium ion. This regenerates the Lewis acid catalyst and yields the final product, this compound, which initially forms a stable complex with the AlCl₃.[1][2] An aqueous workup is required to break this complex and isolate the ketone.

Caption: The mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is a generalized procedure derived from established methodologies for acylating deactivated aromatic systems.[2][4] Researchers should perform initial trials on a small scale to optimize conditions such as temperature and reaction time.

Reagents, Materials, and Equipment

| Item | Specification | Purpose |

| Reagents | ||

| 2-Fluorobenzoyl Chloride | >97% purity | Acylating Agent |

| Nitrobenzene | >99% purity, anhydrous | Aromatic Substrate |

| Aluminum Chloride (AlCl₃) | Anhydrous, >99% | Lewis Acid Catalyst |

| Dichloromethane (DCM) | Anhydrous, ACS grade | Inert Solvent |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Quenching Agent |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Neutralizing Wash |

| Brine (NaCl solution) | Saturated aqueous solution | Aqueous Wash |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |

| Equipment | ||

| Three-neck round-bottom flask | Flame-dried | Reaction Vessel |

| Addition Funnel | Greased joints | Controlled Reagent Addition |

| Reflux Condenser | Prevent Solvent Loss | |

| Magnetic Stirrer & Stir Bar | Homogeneous Mixing | |

| Ice/Water Bath | Temperature Control | |

| Nitrogen/Argon Inlet & Bubbler | Maintain Inert Atmosphere | |

| Separatory Funnel | Liquid-Liquid Extraction | |

| Rotary Evaporator | Solvent Removal |

Quantitative Parameters

| Reactant / Reagent | Molar Equivalents | Role |

| Nitrobenzene | 1.0 | Substrate |

| 2-Fluorobenzoyl Chloride | 1.1 - 1.2 | Acylating Agent |

| Anhydrous Aluminum Chloride | 1.5 - 2.5 | Catalyst |

| Dichloromethane (DCM) | ~5-10 mL per gram of substrate | Solvent |

Step-by-Step Synthesis Procedure

1. Reaction Setup:

-

Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a nitrogen or argon inlet. Ensure all glass joints are properly sealed.

-

Under a positive pressure of inert gas, add anhydrous aluminum chloride (1.5-2.5 eq.) to the flask, followed by anhydrous dichloromethane.

2. Acylium Ion Formation:

-

Cool the AlCl₃ suspension to 0 °C using an ice/water bath.[4]

-

Dissolve 2-fluorobenzoyl chloride (1.1-1.2 eq.) in anhydrous dichloromethane and add it to the addition funnel.

-

Add the 2-fluorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[2]

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

3. Acylation Reaction:

-

Add nitrobenzene (1.0 eq.), dissolved in a minimal amount of anhydrous dichloromethane, dropwise to the reaction mixture at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

-

Gently heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

4. Quenching and Work-up:

-

After the reaction is complete, cool the mixture back to 0 °C in an ice bath.

-

CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

-

Carefully and slowly pour the reaction mixture into a separate beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.[1][2]

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.[4]

-

Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[4]

5. Isolation and Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Remove the drying agent by gravity filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to afford pure this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

Verifying the identity and purity of the synthesized this compound is essential. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show distinct signals for the protons on both aromatic rings. The protons adjacent to the fluorine atom will exhibit coupling (splitting) with the ¹⁹F nucleus. The protons on the nitro-substituted ring will be shifted downfield due to the electron-withdrawing effect of the nitro and carbonyl groups.

-

¹³C NMR: The spectrum will confirm the presence of the carbonyl carbon (~195 ppm) and the aromatic carbons. Carbon atoms bonded to or near the fluorine will show C-F coupling.[8]

-

¹⁹F NMR: A powerful technique for fluorine-containing compounds, this will show a single primary signal for the fluorine atom, confirming its incorporation.[9]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key characteristic absorption bands include a strong C=O stretch for the ketone (approx. 1660-1680 cm⁻¹), C-F bond stretches (approx. 1200-1250 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (approx. 1520 cm⁻¹ and 1350 cm⁻¹).

-

Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₃H₈FNO₃, MW: 245.21 g/mol ).

-

Melting Point: A sharp melting point consistent with literature values indicates high purity of the crystalline solid.

Critical Safety Precautions

A rigorous adherence to safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents involved.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-resistant lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). All operations must be conducted within a certified chemical fume hood.[10][11][12]

-

Reagent Handling:

-

2-Fluorobenzoyl Chloride: Is corrosive and a lachrymator (causes tearing). It reacts with moisture to release HCl gas. Handle only in a dry, inert atmosphere.[11][13]

-

Anhydrous Aluminum Chloride: Reacts violently and exothermically with water, liberating large amounts of corrosive HCl gas. Weigh and transfer quickly, avoiding exposure to atmospheric moisture.[2]

-

Nitrobenzene: Is toxic and can be absorbed through the skin. Avoid all direct contact.

-

Dichloromethane: Is a volatile solvent and a suspected carcinogen. Minimize inhalation exposure.

-

-

Procedural Hazards: The quenching step is highly exothermic. The addition of the reaction mixture to the ice/acid mixture must be done slowly and with vigorous stirring to control the heat and gas evolution. Ensure an emergency eyewash and safety shower are immediately accessible.[10]

References

- Google Patents. (2004). US20040122260A1 - Process for preparing 2-nitro-4'-fluorobenzophenone.

-

Maleski, R. J. (2002). A process for preparing 2-Nitro-4'-Fluorobenzophenone. Semantic Scholar. Retrieved from [Link]

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Fluorobenzoyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-FLUORO-5-NITRO-BENZOPHENONE - [13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MacPherson, I. et al. (2018). Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate Dehalogenase. McMaster University. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectrabase.com [spectrabase.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of 2-Fluoro-4'-nitrobenzophenone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Fluoro-4'-nitrobenzophenone. Designed for researchers, scientists, and drug development professionals, this document elucidates the principles and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques as applied to this specific molecule. The guide emphasizes not just the data, but the underlying scientific rationale for experimental design and data interpretation, ensuring a thorough understanding of the molecule's structural features.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic ketone of interest in medicinal chemistry and materials science. Its structure, featuring a benzophenone core with an electron-withdrawing nitro group and a halogen substituent, presents a unique electronic environment. Spectroscopic analysis is paramount to confirm its identity, purity, and to understand the electronic effects of its functional groups, which in turn dictate its chemical reactivity and potential applications. This guide will walk through the expected spectroscopic data for this compound and the methodologies to obtain and interpret them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the disposition of protons on the two aromatic rings. The electron-withdrawing nature of the nitro group and the fluorine atom will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) than those of unsubstituted benzene.

Expected ¹H NMR Data (Predicted):

| Proton | Approx. Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3', H-5' | 8.30 - 8.40 | d | ~8.8 |

| H-2', H-6' | 7.85 - 7.95 | d | ~8.8 |

| H-3 | 7.60 - 7.70 | ddd | J(H-F) ~8.5, J(H-H) ~8.5, ~2.5 |

| H-5 | 7.45 - 7.55 | ddd | J(H-H) ~8.5, ~7.5, J(F-H) ~5.0 |

| H-6 | 7.75 - 7.85 | td | J(H-H) ~7.5, J(F-H) ~1.5 |

| H-4 | 7.30 - 7.40 | td | J(H-H) ~7.5, ~1.0 |

Causality Behind Predictions: The protons on the nitro-substituted ring (H-2', H-3', H-5', H-6') are expected to be significantly deshielded due to the strong electron-withdrawing effect of the nitro group, shifting them downfield. The protons on the fluorine-substituted ring will also be influenced by the electronegativity of the fluorine and the carbonyl group. The multiplicity of each signal is determined by the number of neighboring protons and the coupling to the ¹⁹F nucleus.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework. The presence of the electronegative fluorine atom will result in C-F coupling, which can be observed in the spectrum.

Expected ¹³C NMR Data (Predicted):

| Carbon | Approx. Chemical Shift (ppm) | ¹J(C-F) (Hz) | ²J(C-F) (Hz) | ³J(C-F) (Hz) |

| C=O | ~194 | - | - | ~3 |

| C-1' | ~142 | - | - | - |

| C-4' | ~150 | - | - | - |

| C-2', C-6' | ~130 | - | - | - |

| C-3', C-5' | ~124 | - | - | - |

| C-1 | ~135 | - | ~22 | - |

| C-2 | ~163 | ~255 | - | - |

| C-3 | ~118 | - | ~21 | - |

| C-4 | ~133 | - | - | ~8 |

| C-5 | ~125 | - | - | ~3 |

| C-6 | ~130 | - | ~4 | - |

Expertise in Interpretation: The carbonyl carbon (C=O) is expected to have a chemical shift around 194 ppm. The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant (¹J(C-F)) of approximately 255 Hz.[1] Carbons two and three bonds away from the fluorine will exhibit smaller coupling constants. The carbons of the nitro-substituted ring will also have their chemical shifts influenced by the nitro group.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment. For this compound, a single resonance is expected.

Expected ¹⁹F NMR Data (Predicted):

| Fluorine | Approx. Chemical Shift (ppm) |

| F-2 | -110 to -115 |

Trustworthiness of Data: The chemical shift is referenced against a standard such as CFCl₃.[2][3] The exact chemical shift will be influenced by the solvent and the electronic environment created by the rest of the molecule. The presence of the ortho-carbonyl group and the overall electron distribution in the ring will determine the precise chemical shift.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet, unless it is coupled to fluorine.

-

To observe C-F coupling, a proton-decoupled but fluorine-coupled spectrum can be acquired.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum. This is often a very quick experiment due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

-

Integrate the ¹H signals and pick the peaks for all spectra.

-

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorptions:

| Functional Group | Approx. Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Carbonyl (C=O) stretch | 1660 - 1680 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium |

| N-O asymmetric stretch | 1520 - 1540 | Strong |

| N-O symmetric stretch | 1340 - 1360 | Strong |

| C-F stretch | 1250 - 1100 | Strong |

Authoritative Grounding: The carbonyl (C=O) stretch is one of the most characteristic absorptions in the IR spectrum and is expected to be strong and sharp. Its position is influenced by conjugation with the aromatic rings. The nitro group will show two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations. The C-F bond will also have a strong absorption in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. A typical measurement involves co-adding multiple scans to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The exact mass of this compound (C₁₃H₈FNO₃) is 245.0488 g/mol . A high-resolution mass spectrometer should detect a molecular ion peak at this m/z value.

-

Major Fragments (Predicted):

-

m/z 199: [M - NO₂]⁺

-

m/z 122: [C₆H₄NO₂]⁺

-

m/z 123: [C₇H₄FO]⁺

-

m/z 95: [C₆H₄F]⁺

-

m/z 77: [C₆H₅]⁺

-

Mechanistic Insights: Under electron ionization (EI), the molecular ion will be formed, and subsequent fragmentation will likely involve the loss of the nitro group, cleavage at the carbonyl group, and fragmentation of the aromatic rings.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: A logical diagram showing the expected fragmentation pathway in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a self-validating system for structural confirmation and purity assessment. The interplay of the electron-withdrawing nitro group, the electronegative fluorine atom, and the conjugated benzophenone core results in a unique and interpretable set of spectroscopic data. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently characterize this and structurally related molecules, paving the way for their further application in scientific research and development.

References

-

Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. (2009). Journal of Physical Chemistry A. [Link]

-

The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. (2025). AIP Publishing. [Link]

-

Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2016). Journal of Applied Sciences. [Link]

-

(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2025). ResearchGate. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. [Link]

-

19F NMR Reference Standards. University of California, Santa Barbara. [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

-

INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

Sources

solubility and melting point of 2-Fluoro-4'-nitrobenzophenone

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4'-nitrobenzophenone: Melting Point and Solubility

Introduction

This compound is an organic compound featuring a benzophenone core structure. This core is functionalized with a fluorine atom on one phenyl ring and a nitro group on the other. Its molecular formula is C₁₃H₈FNO₃, and its molecular weight is 245.21 g/mol [1]. As a substituted benzophenone, it holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science, analogous to other nitrobenzophenone derivatives[2][3].

The physical properties of a compound, especially its melting point and solubility, are critical parameters that dictate its handling, purification, and application in synthetic chemistry. The melting point serves as a crucial indicator of purity, while the solubility profile determines the choice of solvents for reactions, extractions, and crystallization processes. This guide provides a comprehensive analysis of the known melting point of this compound and a detailed predictive framework for its solubility. Furthermore, it outlines rigorous, field-proven experimental protocols for the precise determination of these properties, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties Summary

A consolidation of the key physicochemical data for this compound is presented below. This data serves as a foundational reference for laboratory use.

| Property | Value | Source |

| CAS Number | 77778-85-9 | [1] |

| Molecular Formula | C₁₃H₈FNO₃ | [1] |

| Molecular Weight | 245.21 g/mol | [1] |

| Melting Point | 115 °C | [1] |

| Boiling Point | 412.1±30.0 °C (Predicted) | [1] |

| Density | 1.335±0.06 g/cm³ (Predicted) | [1] |

Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly characteristic property of a pure substance and a fundamental criterion for assessing purity. Impurities typically cause a depression of the melting point and a broadening of the melting range[4].

Reported Melting Point

The reported melting point for this compound is 115 °C , with ethanol cited as a potential solvent for crystallization[1]. A sharp melting range (typically 0.5-1.0°C) around this temperature would indicate a high degree of purity.

Experimental Determination of Melting Point

The capillary method is the standard and most widely accepted technique for melting point determination in modern laboratories, as recognized by major pharmacopeias[5][6]. The underlying principle is the controlled heating of a finely powdered sample within a capillary tube while monitoring the temperature at which melting occurs[7].

This protocol describes the use of a modern automated melting point apparatus, which offers higher precision and reproducibility compared to manual methods like the Thiele tube[4][5].

-

Sample Preparation (The Critical Step):

-

Ensure the this compound sample is completely dry and in the form of a fine, homogeneous powder. If the sample consists of coarse crystals, gently crush it using a mortar and pestle[5]. Proper preparation is the leading factor in achieving accurate results[5].

-

Tap the open end of a thin-walled capillary tube into the powder.

-

Invert the tube and tap its sealed bottom on a hard surface to pack the sample firmly into a compact column. The ideal filling level is 2–3 mm[6].

-

-

Apparatus Setup:

-

Insert the prepared capillary tube into the heating block of the melting point apparatus.

-

Set the starting temperature to 5–10 °C below the expected melting point (i.e., set to ~105 °C)[6].

-

Set the heating rate (ramp rate). For an initial rapid determination, a rate of 10 °C/min can be used[6]. For a precise measurement, a slower rate of 1–2 °C/min is recommended[6].

-

-

Measurement:

-

Initiate the heating program.

-

Observe the sample through the viewing lens or on the video screen.

-

Record two temperatures:

-

T_onset : The temperature at which the first drop of liquid appears.

-

T_clear : The temperature at which the last solid particle melts, leaving a clear liquid.

-

-

The melting point is reported as the range from T_onset to T_clear.

-

-

Validation and Repetition:

-

Allow the apparatus to cool sufficiently before the next measurement.

-

Conduct at least two careful determinations with a slow ramp rate to ensure consistency. The results should be reproducible.

-

For absolute accuracy, the instrument's temperature scale should be routinely calibrated against certified melting point standards[5].

-

Caption: Workflow for determining the melting point via the capillary method.

Solubility Profile

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development and chemical synthesis, understanding a compound's solubility is paramount for designing purification protocols and formulation strategies[8].

Theoretical Framework and Predictive Analysis

The structure of this compound contains:

-

A large, non-polar core: The two aromatic rings of the benzophenone structure are hydrophobic.

-

Polar functional groups: The carbonyl (C=O) group, the highly electronegative fluorine atom (-F), and the strongly polar nitro group (-NO₂) introduce significant polarity and capacity for dipole-dipole interactions.

Based on this structure, we can predict its solubility behavior:

-

Non-polar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the nitro and carbonyl groups will likely lead to poor solubility in these solvents[10].

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents can effectively engage in dipole-dipole interactions with the polar functional groups of the molecule. Therefore, this compound is expected to have good solubility in these solvents. This is supported by data on similar compounds; 4-nitrobenzophenone is soluble in acetone[11], and the related 2-Amino-2'-fluoro-5-nitrobenzophenone is soluble in DMSO and DMF[12].

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond acceptors for interactions with the molecule, and their polarity should solvate the polar groups. Moderate to good solubility is expected, likely increasing with temperature. This is consistent with ethanol being a known recrystallization solvent for this compound[1].

-

Aqueous Solvents (e.g., Water, Buffers): The large, non-polar aromatic backbone is expected to dominate, making the compound insoluble in water[11]. The molecule does not possess strongly acidic or basic functional groups, so its solubility is unlikely to be significantly affected by changes in pH[13].

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | Poor / Insoluble | Large polarity mismatch between solvent and solute's functional groups. |

| Polar Aprotic | Acetone, DMSO, DMF | Good / Soluble | Strong dipole-dipole interactions between solvent and solute. |

| Polar Protic | Ethanol, Methanol | Moderate to Good | Polarity and potential for hydrogen bonding interactions. |

| Aqueous | Water, pH 7 Buffer | Insoluble | Dominant hydrophobic character of the large aromatic structure. |

Experimental Determination of Solubility (Qualitative)

A systematic qualitative solubility test is the first step in characterizing a new compound. It provides rapid, essential information for solvent selection in subsequent experiments[13][14].

-

Preparation:

-

Label a series of clean, dry small test tubes with the names of the selected solvents (e.g., Water, Ethanol, Acetone, Toluene).

-

Place approximately 20-25 mg of this compound into each test tube[14].

-

-

Solvent Addition and Observation:

-

To the first test tube, add the corresponding solvent dropwise, starting with 0.25 mL.

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution[8].

-

Continue adding solvent in portions (up to a total of ~1 mL) and mixing.

-

Observe the mixture against a contrasting background. A compound is considered "soluble" if it dissolves completely to form a clear, homogeneous solution. If solid particles remain, it is "insoluble" or "partially soluble."

-

-

Data Recording:

-

Record your observations for each solvent (e.g., Soluble, Insoluble, Soluble upon heating).

-

Repeat the procedure for all selected solvents.

-

-

pH Effects (Optional but Recommended):

-

For compounds with unknown properties, it is good practice to test solubility in 5% aqueous HCl and 5% aqueous NaOH to check for basic or acidic functional groups, respectively[14]. Given the structure of this compound, no change in solubility is expected.

-

Caption: Workflow for the qualitative determination of solubility.

Safety and Handling

As with any chemical compound, this compound should be handled in accordance with good laboratory practices.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[15].

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[16]. Avoid contact with skin and eyes. Wash hands thoroughly after handling[15].

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This technical guide establishes that this compound is a crystalline solid with a well-defined melting point of 115 °C , a key parameter for its identification and purity assessment. While quantitative solubility data is not publicly documented, a detailed analysis of its molecular structure strongly predicts good solubility in polar aprotic solvents (such as acetone, DMSO) and moderate solubility in polar protic solvents (like ethanol), with poor solubility in non-polar and aqueous media. The provided experimental protocols for melting point and solubility determination offer robust, validated methodologies for researchers to verify these properties and generate the precise data needed for advancing research and development applications.

References

- Melting Point Determination. (n.d.). thinkSRS.com.

- This compound CAS#: 77778-85-9. (n.d.). ChemicalBook.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Melting point determination. (n.d.). University of Calgary.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 2-Amino-2'-fluoro-5-nitrobenzophenone - 344-80-9. (n.d.). Vulcanchem.

- What is Melting Point? (n.d.). Mettler Toledo.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. YouTube.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Solubility of Organic Compounds. (2023, August 31). University of Toronto.

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- Melting point determination. (n.d.). SSERC.

- 2-Amino-2-fluoro-5-nitrobenzophenone CAS 344-80-9. (n.d.). High Purity & Best Price.

- 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9). (n.d.). Cayman Chemical.

- 2-Fluoro-4-nitrobenzoic acid Safety Data Sheet. (2018, July 30). Synquest Labs.

- 4-Fluoro-4'-nitrobenzophenone Safety Data Sheet. (2023, July 7). Apollo Scientific.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem.

- CAS 1144-74-7: 4-Nitrobenzophenone. (n.d.). CymitQuimica.

- Toxicological Profile of 2-Amino-2'-fluoro-5-nitrobenzophenone: A Technical Overview. (n.d.). Benchchem.

Sources

- 1. This compound CAS#: 77778-85-9 [m.chemicalbook.com]

- 2. 2-Amino-2-fluoro-5-nitrobenzophenone CAS 344-80-9 - High Purity & Best Price [nbinnochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. thinksrs.com [thinksrs.com]

- 6. mt.com [mt.com]

- 7. westlab.com [westlab.com]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]

- 12. caymanchem.com [caymanchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. synquestlabs.com [synquestlabs.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Role of 2-Fluoro-4'-nitrobenzophenone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of modern drug discovery is characterized by an incessant demand for novel molecular scaffolds that can serve as springboards for the development of innovative therapeutics. Within this context, 2-Fluoro-4'-nitrobenzophenone emerges as a molecule of significant strategic importance. While not extensively studied for its intrinsic biological activity, its true value lies in its role as a versatile and highly functionalized intermediate. The presence of a fluorine atom, a nitro group, and a reactive benzophenone core provides a unique combination of electronic properties and synthetic handles. This technical guide delves into the multifaceted potential of this compound in medicinal chemistry, exploring its application as a cornerstone for the synthesis of a diverse array of biologically active compounds, from central nervous system modulators to potential anticancer and antimicrobial agents. We will dissect its synthesis, reactivity, and, most importantly, its proven and prospective applications in the generation of high-value pharmaceutical leads.

Introduction: The Unseen Potential of a Versatile Intermediate

In the intricate tapestry of medicinal chemistry, the value of a chemical entity is not solely defined by its inherent pharmacological properties. Often, the most profound impact is made by foundational molecules—chemical building blocks that offer a gateway to a multitude of complex and biologically active structures. This compound is a prime exemplar of such a strategic intermediate.

The benzophenone scaffold itself is a privileged structure in medicinal chemistry, found in a wide range of compounds with diverse biological activities.[1] The specific substitution pattern of this compound, however, imbues it with a unique set of characteristics that are highly desirable for drug development. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.[2] The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic rings but also serves as a versatile precursor for the introduction of an amino group, a critical step in the synthesis of many pharmaceuticals. This guide will provide a comprehensive overview of the synthesis of this key intermediate and explore its subsequent elaboration into compounds with significant therapeutic potential.

Synthesis and Chemical Reactivity: Forging the Foundation

The primary and most established method for the synthesis of this compound and its analogs is the Friedel-Crafts acylation .[3][4] This electrophilic aromatic substitution reaction provides a direct and scalable route to the benzophenone core.

Experimental Protocol: Friedel-Crafts Acylation for this compound Derivatives

This protocol describes a general procedure for the synthesis of substituted benzophenones, which can be adapted for this compound.

Materials:

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., zinc chloride)[5]

-

An appropriate aromatic substrate (e.g., fluorobenzene)

-

An appropriate acyl chloride (e.g., 2-nitrobenzoyl chloride)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous DCM.

-

Cool the mixture in an ice bath.

-

Slowly add the acyl chloride to the stirred suspension.

-

Add the aromatic substrate dropwise to the reaction mixture via the addition funnel.

-

After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[6]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and glassware is critical as Lewis acids like AlCl₃ react violently with water, which would deactivate the catalyst and inhibit the reaction.[6]

-

Lewis Acid Catalyst: The Lewis acid polarizes the carbonyl group of the acyl chloride, increasing its electrophilicity and facilitating the attack by the aromatic ring.

-

Quenching with Acidified Ice: This step serves to hydrolyze the aluminum chloride complex formed with the product and to protonate any remaining unreacted starting materials, aiding in their separation during the workup.[6]

Diagram of Synthetic Workflow:

Caption: Simplified synthetic workflow from 2-amino-2'-fluoro-5-nitrobenzophenone to Flunitrazepam. [2] The anticonvulsant activity of benzodiazepines and other structurally related compounds highlights the potential of the benzophenone scaffold in developing novel treatments for epilepsy. [7][8][9][10][11]Structure-activity relationship (SAR) studies of various benzodiazepine derivatives have demonstrated that modifications to the benzophenone core can significantly impact their potency and selectivity for different subtypes of the GABA-A receptor. [12]

Anticancer Agents: A Scaffold for Tumor Growth Inhibition

The benzophenone skeleton is a recurring motif in a variety of compounds exhibiting significant anticancer activity. [1][13][14]Derivatives of this compound can be envisioned as precursors to novel anticancer agents through various synthetic modifications. Research has shown that benzophenone derivatives can exert their anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Potential Anticancer Applications:

-

Kinase Inhibitors: The fluorinated phenyl ring of this compound can be incorporated into scaffolds designed to target protein kinases, which are critical regulators of cell growth and are often dysregulated in cancer. [2][15][16][17][18]The fluorine atom can enhance binding to the ATP-binding pocket of kinases.

-

Induction of Apoptosis: Certain benzophenone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. [19]* Anti-proliferative Activity: Many benzophenone analogs exhibit potent anti-proliferative effects against a range of cancer cell lines. [13][14][20][21] Table 1: Anticancer Activity of Selected Benzophenone Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | HL-60 | 0.48 | [14] |

| Compound 1 | A-549 | 0.82 | [14] |

| Compound 1 | SMMC-7721 | 0.26 | [14] |

| Compound 1 | SW480 | 0.99 | [14] |

| Compound 11h | MGC-803 | 2.0-4.5 | [19] |

| Compound 11h | EC-9706 | 2.0-4.5 | [19] |

| Compound 11h | HeLa | 2.0-4.5 | [19] |

| Compound 11h | MCF-7 | 2.0-4.5 | [19] |

Antimicrobial Agents: Combating Infectious Diseases